Cas no 2092485-92-0 (3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol is a fluorinated cyclobutane derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 2,6-difluorophenyl moiety enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The cyclobutane ring contributes to conformational rigidity, which can improve binding affinity and metabolic stability in drug candidates. Its well-defined stereochemistry and functional group compatibility further support its utility in asymmetric synthesis and structure-activity relationship studies. This compound is particularly valuable for researchers exploring novel fluorinated scaffolds in medicinal chemistry.
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol structure
2092485-92-0 structure
Product name:3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
CAS No:2092485-92-0
MF:C10H11F2NO
MW:199.197249650955
CID:5736368
PubChem ID:125456860

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • DTXSID901223953
    • 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
    • EN300-718218
    • EN300-341188
    • (1S,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
    • 2092485-92-0
    • Cyclobutanol, 3-amino-3-(2,6-difluorophenyl)-, cis-
    • 2059915-00-1
    • Cyclobutanol, 3-amino-3-(2,6-difluorophenyl)-
    • 3-amino-3-(2,6-difluorophenyl)cyclobutanol
    • Inchi: 1S/C10H11F2NO/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10/h1-3,6,14H,4-5,13H2
    • InChI Key: GYILNIIZNFBVKM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C1(CC(C1)O)N)F

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.359±0.06 g/cm3(Predicted)
  • Boiling Point: 289.1±40.0 °C(Predicted)
  • pka: 14.53±0.40(Predicted)

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-718218-0.25g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
0.25g
$1564.0 2023-07-10
Enamine
EN300-718218-0.5g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
0.5g
$1632.0 2023-07-10
Enamine
EN300-718218-0.05g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
0.05g
$1428.0 2023-07-10
Enamine
EN300-718218-10.0g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
10.0g
$7312.0 2023-07-10
Enamine
EN300-718218-1.0g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
1.0g
$1701.0 2023-07-10
Enamine
EN300-718218-5.0g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
5.0g
$4930.0 2023-07-10
Enamine
EN300-718218-2.5g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
2.5g
$3332.0 2023-07-10
Enamine
EN300-718218-0.1g
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
2092485-92-0
0.1g
$1496.0 2023-07-10

Additional information on 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol

Research Brief on 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol (CAS: 2092485-92-0): Recent Advances and Applications

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol (CAS: 2092485-92-0) is a cyclobutane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential applications in drug discovery.

One of the most notable advancements in the study of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol is its incorporation into the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a scaffold for developing potent and selective inhibitors of the c-Jun N-terminal kinase (JNK) family, which are implicated in inflammatory and neurodegenerative diseases. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and selectivity, resulting in derivatives with nanomolar potency and improved pharmacokinetic properties.

In addition to its role in kinase inhibitor development, recent research has explored the compound's potential as a building block for the synthesis of fluorinated pharmaceuticals. The presence of the 2,6-difluorophenyl moiety in its structure enhances its metabolic stability and bioavailability, making it an attractive candidate for drug design. A 2022 study in ACS Medicinal Chemistry Letters reported the successful incorporation of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol into a series of novel G-protein-coupled receptor (GPCR) modulators, showcasing its versatility in targeting diverse biological pathways.

Another area of interest is the compound's application in the synthesis of cyclobutane-based peptidomimetics. Cyclobutanes are increasingly recognized as valuable bioisosteres for peptide bonds, offering improved stability and conformational rigidity. A recent publication in Organic Letters (2023) detailed an efficient asymmetric synthesis route for 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol, enabling its use in the construction of peptidomimetics with enhanced biological activity. This advancement opens new avenues for the development of peptide-based therapeutics with improved drug-like properties.

Despite these promising developments, challenges remain in the large-scale synthesis and functionalization of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol. Recent efforts have focused on optimizing synthetic protocols to improve yield and scalability. A 2023 study in The Journal of Organic Chemistry introduced a novel catalytic asymmetric hydrogenation method, providing a more efficient and environmentally friendly route to access enantiomerically pure forms of the compound. This methodological breakthrough is expected to facilitate its broader adoption in medicinal chemistry campaigns.

In conclusion, 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol (CAS: 2092485-92-0) continues to emerge as a valuable scaffold in drug discovery, with recent studies highlighting its utility in kinase inhibitor design, GPCR modulation, and peptidomimetic synthesis. Ongoing research efforts are addressing synthetic challenges and expanding its applications, positioning this compound as a promising tool for the development of next-generation therapeutics. Future directions may include exploring its potential in targeted protein degradation and covalent inhibitor design, further broadening its impact in chemical biology and medicine.

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